
1-Cyclobutylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclobutyl group attached to a cyclopentane ring, with an aldehyde functional group at the 1-position. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutylcyclopentane-1-carbaldehyde can be achieved through various methods. One common approach involves the formation of the cyclobutyl group followed by its attachment to the cyclopentane ring. This can be done using cyclobutane derivatives and cyclopentane derivatives under specific reaction conditions . For example, cyclobutane can be synthesized by hydrogenating cyclobutene in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The cyclobutyl and cyclopentane rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
Oxidation: Cyclobutylcyclopentane-1-carboxylic acid.
Reduction: Cyclobutylcyclopentane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1-Cyclobutylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclobutylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclobutyl and cyclopentane rings may influence the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A cycloalkane with a five-membered ring.
Cyclohexane: A cycloalkane with a six-membered ring.
Uniqueness
1-Cyclobutylcyclopentane-1-carbaldehyde is unique due to its combination of a cyclobutyl group and a cyclopentane ring, along with an aldehyde functional group. This structural arrangement imparts distinct chemical properties and reactivity compared to other cycloalkanes .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-cyclobutylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(6-1-2-7-10)9-4-3-5-9/h8-9H,1-7H2 |
InChI Key |
MUNCUBQPYZUGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


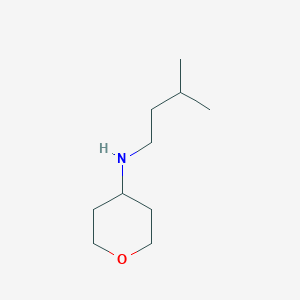

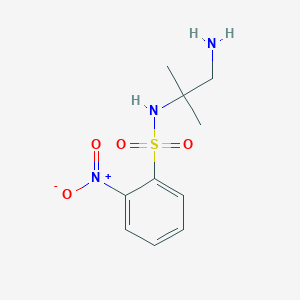
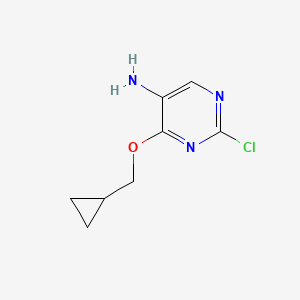
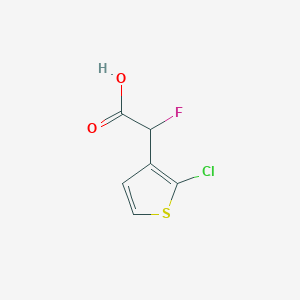
![1-[4-(2-Methylpropyl)phenyl]ethane-1-thiol](/img/structure/B13298602.png)

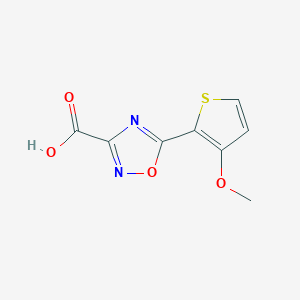
![6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13298635.png)

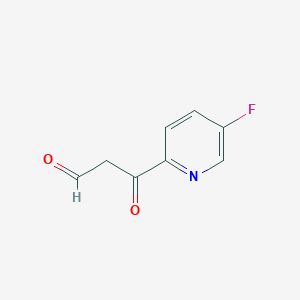

![4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13298671.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13298675.png)
